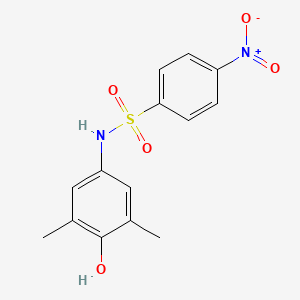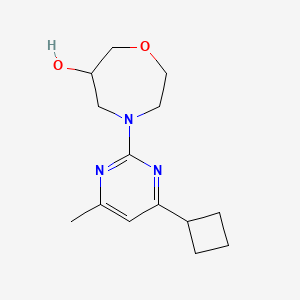![molecular formula C19H16FN5OS B5526181 4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions. For example, compounds with structural similarities have been synthesized through reactions involving amino-thiazole and pyrazolinone derivatives, leading to the formation of fused heterocyclic systems with significant biocidal properties (Youssef & Omar, 2007). Additionally, the Gewald synthesis technique has been employed for the synthesis of compounds from thiophene-carbonitrile, indicating a potential pathway for the synthesis of our compound of interest through similar methodologies (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves detailed analysis through NMR, MS, and X-ray diffraction techniques. These methods provide insights into the planar conformations and the arrangement of functional groups within the molecule, contributing to a better understanding of its reactivity and interactions (Yang et al., 2014).
Chemical Reactions and Properties
Compounds with similar complex structures exhibit a range of chemical reactions, including transformations to related fused heterocyclic systems, showcasing their reactivity and potential for forming various derivatives with diverse biological activities. Such chemical behaviors are crucial for the development of new materials and active pharmaceutical ingredients (Tiwari et al., 2016).
Physical Properties Analysis
The physical properties of such complex compounds, including solubility, melting points, and crystalline structures, are essential for determining their applicability in different domains. For instance, the crystal structure analysis provides valuable information on the compound's stability, solubility, and potential for forming stable formulations (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for substitutions and additions, and the formation of new bonds, are critical for understanding the compound's behavior in chemical reactions. Studies on similar compounds have highlighted their reactivity patterns and potential as building blocks for synthesizing new molecules with desired functions (Gangjee et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
The synthesis of novel pyrimidine derivatives, such as those involving ultrasound-mediated one-pot, three-component processes, has been explored for their anticancer activities. For instance, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives shows promise as anticancer agents against various human tumor cell lines. Docking studies and ADME predictions affirm their potential, demonstrating good binding modes and drug-like properties (Tiwari et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activity of pyrimidine derivatives, such as the novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlights their utility in combating bacterial infections. The evaluation of their antibacterial activity showcases the potential of these compounds in addressing resistance issues and developing new antibiotics (Rostamizadeh et al., 2013).
Chemical Reactivity and Diversity in Applications
The versatility of pyrimidine carbonitriles in synthesizing diverse heterocyclic compounds is evident in studies exploring their reactivity and potential applications. For example, the convenient synthesis of substituted 3-aminothiophene-2-carbonitriles and their conversion to thieno[3,2-d]pyrimidines showcases the broad applicability of these compounds in creating novel molecules with potential therapeutic applications (Ren et al., 1986).
Propiedades
IUPAC Name |
4-amino-2-[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-16(12(2)25(11)15-5-3-14(20)4-6-15)17(26)10-27-19-23-9-13(8-21)18(22)24-19/h3-7,9H,10H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAUIWJKXCSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=C(C(=N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)